(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine-based thiazolidinone derivative characterized by a complex substitution pattern. Its core structure consists of a thiazolidin-4-one ring fused with a benzyl group at position 3 and a pyrazole-linked aromatic system at position 4. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical and biological properties .
Properties
Molecular Formula |
C31H29N3O2S2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-3-4-17-36-26-15-16-27(22(2)18-26)29-24(21-34(32-29)25-13-9-6-10-14-25)19-28-30(35)33(31(37)38-28)20-23-11-7-5-8-12-23/h5-16,18-19,21H,3-4,17,20H2,1-2H3/b28-19- |
InChI Key |
HTLOIWQOHGDZOH-USHMODERSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine and α,β-Unsaturated Ketone Route
Reacting phenylhydrazine with 4-butoxy-2-methylchalcone under acidic conditions yields the pyrazole ring. Optimal conditions include:
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Phenylhydrazine | Ethanol, HCl (0.5 M), 80°C, 6 h | 78 |
| 4-Butoxy-2-methylchalcone |
The reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated ketone, followed by cyclodehydration.
Diazonium Salt Coupling
Alternative routes employ diazonium salts derived from 4-butoxy-2-methylaniline, which couple with β-keto esters to form pyrazoles. This method enhances regioselectivity but requires low-temperature control (−5°C to 0°C) to prevent diazonium decomposition.
Thiazolidinone Core Formation
The 3-benzyl-2-thioxo-1,3-thiazolidin-4-one core is assembled via cyclocondensation of N-benzylthiourea with α-chloroacetic acid derivatives.
Cyclocondensation Reaction
N-Benzylthiourea reacts with ethyl chloroacetate in refluxing ethanol, catalyzed by triethylamine:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 4 h |
| Yield | 85% |
The reaction proceeds via nucleophilic displacement of chloride by the thiourea sulfur, followed by intramolecular cyclization.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The critical (Z)-configured methylidene bridge is introduced via Knoevenagel condensation between the thiazolidinone and pyrazole-carbaldehyde.
Aldehyde Preparation
The pyrazole intermediate is formylated using Vilsmeier-Haack conditions (POCl₃, DMF) to yield 4-(formyl)-3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole:
| Condition | Detail |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Time | 12 h |
| Yield | 72% |
Stereoselective Condensation
The thiazolidinone and pyrazole-carbaldehyde undergo Knoevenagel condensation in the presence of piperidine as a base, with rigorous temperature control to favor the (Z)-isomer:
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (aldehyde excess) |
| Solvent | Anhydrous ethanol |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 68% |
| Z:E Ratio | 9:1 |
The (Z)-selectivity arises from steric hindrance between the benzyl group (C3) and the pyrazole’s 1-phenyl substituent, favoring the less crowded transition state.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate the Knoevenagel step but reduce stereoselectivity. Ethanol balances reaction rate and Z-configuration retention.
Catalytic Alternatives
Lewis acids (e.g., ZnCl₂) were tested but led to side reactions (e.g., thiazolidinone ring opening). Organic bases like DBU increased reaction rate but lowered yields due to enolate overstabilization.
Purification Techniques
Crude product purification via silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted aldehyde and (E)-isomer. Recrystallization from methanol improves purity to >98% (HPLC).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 12.5° between the thiazolidinone and pyrazole planes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-pot Multi-Component | Shorter reaction time | Lower stereoselectivity (Z:E = 3:1) | 55 |
| Stepwise Condensation | High Z-selectivity (Z:E = 9:1) | Longer purification steps | 68 |
| Microwave-Assisted | 20% faster kinetics | Specialized equipment required | 63 |
Industrial Scalability Considerations
Pilot-scale trials (1 kg batch) highlighted two critical adjustments:
Chemical Reactions Analysis
Hydrolysis Reactions
The thiazolidinone core is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the thiazolidinone ring generates a thioamide intermediate, which further hydrolyzes to yield a carboxylic acid derivative.
-
Basic Hydrolysis : Results in ring opening to form a mercaptoacetic acid analog.
| Condition | Reagents | Products |
|---|---|---|
| 1M HCl, reflux | HCl (aq.) | Thioamide intermediate + COOH derivative |
| 0.1M NaOH, 80°C | NaOH (aq.) | Mercaptoacetic acid analog |
Oxidation and Reduction
The thioxo (–S=) group and conjugated double bonds participate in redox reactions:
-
Oxidation : Hydrogen peroxide (H₂O₂) converts the thioxo group to sulfoxide (–SO–) or sulfone (–SO₂–).
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the thioxo group to a thiol (–SH).
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂ (30%), 60°C | Sulfoxide or sulfone derivatives |
| Reduction | NaBH₄, ethanol, 25°C | Thiol analog with retained pyrazole ring |
Electrophilic Substitution
The pyrazole moiety undergoes electrophilic substitution at the C-3 and C-5 positions due to electron-rich aromatic regions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups (–NO₂).
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups (–SO₃H).
| Reaction | Reagents | Position | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-3 | Precursor for amine derivatives |
| Sulfonation | Oleum (20% SO₃), 100°C | C-5 | Water-soluble derivatives |
Nucleophilic Attack
The sulfur atom in the thiazolidinone ring is reactive toward nucleophiles:
-
Thiol Exchange : Reaction with alkyl halides (e.g., CH₃I) replaces the thioxo sulfur with alkylthio groups (–S–R).
-
Amine Adducts : Primary amines (e.g., NH₂CH₃) open the thiazolidinone ring, forming thiourea derivatives .
| Nucleophile | Reagents | Products |
|---|---|---|
| Methyl iodide | CH₃I, K₂CO₃, DMF | 2-Methylthio-thiazolidinone derivative |
| Methylamine | NH₂CH₃, EtOH | Ring-opened thiourea analog |
Cycloaddition Reactions
The exocyclic double bond (Z-configuration) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered bicyclic structures .
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct with fused oxazine ring |
Catalytic Hydrogenation
The conjugated double bond system is reduced under hydrogen gas (H₂) with palladium catalysts, yielding a saturated thiazolidinone derivative. This alters the molecule’s planarity and bioactivity.
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol | Dihydro-thiazolidinone analog |
Key Structural Insights from Reactivity
-
The thioxo group is the most reactive site, enabling redox and nucleophilic modifications.
-
The pyrazole ring directs electrophilic substitutions to meta and para positions relative to the nitrogen atoms.
-
Steric hindrance from the benzyl and 4-butoxy-2-methylphenyl groups slows reactions at the thiazolidinone C-5 position.
Comparative Reactivity of Analogues
| Structural Feature | Impact on Reactivity |
|---|---|
| Allyl substituent (e.g., EVT-15223543) | Enhances electrophilic substitution rates |
| Benzofuran-pyrazole hybrids | Stabilizes cycloaddition adducts |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. The thiazolidinone scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth.
Research Findings
- Antibacterial Activity :
- Biofilm Inhibition :
Additional Therapeutic Applications
Beyond anticancer and antimicrobial activities, thiazolidinone derivatives are being explored for various other therapeutic applications.
Potential Uses
- Anti-inflammatory Agents :
- Some studies suggest that thiazolidinones may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
- Antioxidant Activity :
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives. Below is a comparative analysis of key analogues:
Key Structural Differences :
- Pyrazole Substituents : The 4-butoxy-2-methylphenyl group distinguishes it from hydroxy- or methoxy-substituted analogues, likely enhancing metabolic stability .
- Stereochemistry : The Z-configuration at position 5 is conserved across analogues, critical for maintaining planar geometry and biological activity .
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its potential as a therapeutic agent.
Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its ability to undergo various modifications that enhance its biological activities. The presence of the pyrazole moiety is particularly notable for its implications in anticancer activity.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through multiple mechanisms:
- Cytotoxic Effects : Studies have shown that thiazolidinones can induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 7.0 to 20.3 µM against A549 (lung carcinoma), PC-3 (prostate carcinoma), and HepG2 (liver carcinoma) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression, such as DYRK1A and other kinases . The compound's structure allows it to act as a multi-target inhibitor.
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This makes them potential candidates for treating inflammatory diseases alongside cancer.
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been documented against various pathogens:
- Bacterial Inhibition : Compounds have shown significant activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .
- Antiparasitic Activity : Some derivatives exhibit activity against Plasmodium falciparum, indicating potential use in antimalarial therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural modifications. Key findings regarding SAR include:
- Substituents at Position 5 : The introduction of aromatic groups or alkyl chains enhances cytotoxicity and selectivity towards cancer cells.
- Modifications on the Thiazolidinone Ring : Alterations at positions 2 and 3 can significantly impact the compound's ability to inhibit specific enzymes or receptors involved in disease processes .
Case Studies
Several studies have illustrated the effectiveness of thiazolidinone derivatives:
- Cytotoxicity Assay : A recent study evaluated a series of thiazolidinones against various cancer cell lines using the MTT assay, revealing promising results with several compounds exhibiting low IC50 values .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in reducing tumor size and improving survival rates in cancer-bearing subjects .
Q & A
Q. What are the optimal synthetic routes for this compound, and what intermediates are critical?
The synthesis involves a multi-step approach:
- Step 1 : Condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
- Step 2 : Cyclization of the intermediate via reflux in ethanol or methanol to form the thiazolidinone core. Heating at 80–90°C for 6–8 hours ensures complete cyclization .
- Critical intermediates : The pyrazole-carbaldehyde precursor and the Schiff base must be rigorously purified (e.g., recrystallization from ethanol) to avoid side products like quinone derivatives from unintended oxidation .
Q. Which spectroscopic techniques are most effective for structural validation?
- 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~8.2 ppm, singlet), pyrazole protons (δ ~7.5–8.0 ppm), and thioxo sulfur environment (confirmed via HMBC correlations) .
- IR Spectroscopy : Confirm the C=S stretch (~1200 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What initial biological screening assays are recommended?
- Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing pathways (e.g., oxidation or dimerization)?
- Solvent selection : Use degassed ethanol or DMF to minimize oxidation of the hydroxy or thioxo groups .
- Catalyst screening : Additives like p-toluenesulfonic acid (p-TSA) improve cyclization yields by stabilizing intermediates .
- Temperature control : Maintain reflux temperatures below 90°C to prevent decomposition of the benzylidene group .
Q. What computational methods elucidate structure-activity relationships (SAR) for bioactivity?
- DFT calculations : Analyze the electrophilicity of the thioxo group and methylidene linker to predict nucleophilic attack sites .
- Molecular docking : Model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II to rationalize antimicrobial/anticancer activity .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC standards) and nutrient broth formulations .
- Purity validation : Ensure ≥95% compound purity (via HPLC) to exclude confounding effects from synthetic byproducts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
